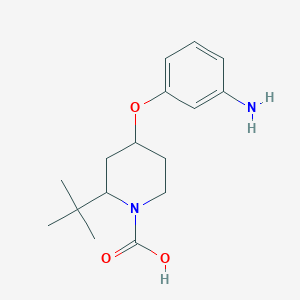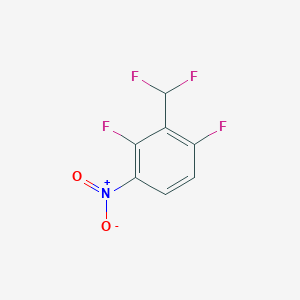
2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a nitro group on the benzene ring, along with a difluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable precursor
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions and difluoromethylation processes. These reactions are often carried out under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of halogens or other substituents onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Employed in the production of advanced materials and fluorinated polymers.
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, leading to biological responses. The exact mechanism would need to be determined through detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
1,3-Difluoro-4-nitrobenzene
2-(Difluoromethyl)-1,3-dinitrobenzene
2-(Difluoromethyl)-1,4-difluorobenzene
Uniqueness: 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene is unique due to its specific arrangement of fluorine and nitro groups, which can influence its reactivity and properties compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Further research and development may uncover additional uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-1,3-difluoro-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-2-4(12(13)14)6(9)5(3)7(10)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYZCAZVXQNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
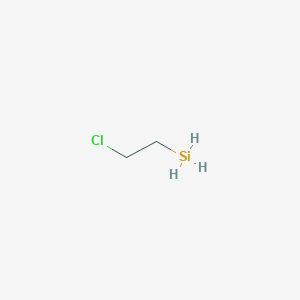
![tert-butyl (1R,5R)-8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8038279.png)
![4-Amino-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine 2hcl](/img/structure/B8038284.png)
![azane;[(1S,3R,4R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B8038288.png)
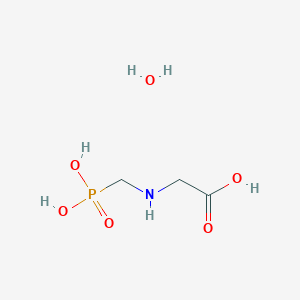
![disodium;[(2S,3R,4S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B8038302.png)

![(1R,5R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8038317.png)

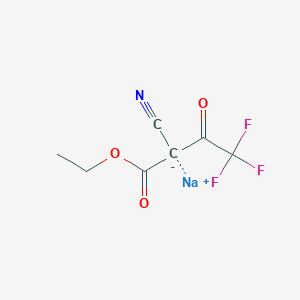
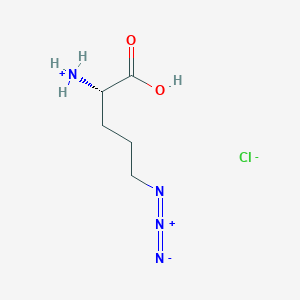
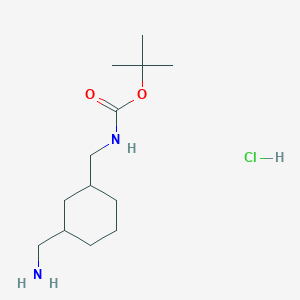
![(NZ)-N-[(1S,6R)-10-methyl-10-azabicyclo[4.3.1]decan-3-ylidene]hydroxylamine](/img/structure/B8038351.png)
